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Spiro[cyclopropane-1,9'-fluorene]

Cat. No.: B11903436
M. Wt: 192.25 g/mol
InChI Key: FLUKJFGNEBOOBO-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Architectures in Contemporary Organic Chemistry

Spirocyclic compounds, characterized by two rings sharing a single common atom, are gaining prominence in modern organic and medicinal chemistry. researchgate.net Their inherent three-dimensional nature is a key advantage, offering a level of molecular complexity and rigidity that is often sought after in drug design. bldpharm.comresearchgate.net This rigid 3D structure allows spirocyclic molecules to bind more selectively and effectively to biological targets compared to more flexible or planar compounds. researchgate.net

The introduction of a spirocyclic scaffold into a molecule can significantly modulate its physicochemical properties. bldpharm.comdndi.org For instance, incorporating spiro systems can lead to an increase in the fraction of sp³ hybridized carbons (Fsp³), a parameter correlated with a higher probability of success in clinical drug development. bldpharm.combldpharm.com This structural modification can improve crucial drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity, while also potentially reducing off-target effects like hERG inhibition. nih.govresearchgate.net Consequently, spirocyclic motifs are increasingly found in clinical candidates and approved drugs, highlighting their value as innovative tools for medicinal chemists. dndi.orgnih.gov

Historical Development and Academic Relevance of Fluorene (B118485) and Cyclopropane (B1198618) Scaffolds

The two components of Spiro[cyclopropane-1,9'-fluorene] each have a rich history in organic chemistry.

Fluorene , a polycyclic aromatic hydrocarbon, was first identified from coal tar by Marcellin Berthelot in 1867. wikipedia.org While it can be obtained from this source, synthetic routes have also been developed, such as the dehydrogenation of diphenylmethane. wikipedia.org The C9-H protons of the fluorene ring are weakly acidic, allowing for deprotonation to form the stable and aromatic fluorenyl anion, a property that has been exploited in its purification and derivatization. wikipedia.org Fluorene and its derivatives, particularly fluorenone, are precursors to various commercially useful compounds, including pharmaceuticals and materials for peptide synthesis. wikipedia.orgresearchgate.net

Cyclopropane was first synthesized in 1881 by August Freund through an intramolecular Wurtz reaction of 1,3-dibromopropane using sodium. wikipedia.orgwikipedia.org The yield was later improved by Gustavson in 1887 using zinc. wikipedia.org For a long time, cyclopropane was mainly of theoretical interest due to its significant ring strain, which was explained by bonding models such as the "banana bond" model described by Linus Pauling in 1931. wikipedia.orgscripps.edu Its commercial application began in the 1930s when its anesthetic properties were discovered, though it has since been superseded by other agents. wikipedia.org Today, the cyclopropyl (B3062369) group is a valuable motif in modern chemistry, found in numerous natural products and pharmaceuticals like quinolone antibiotics and pyrethroid insecticides, making the development of efficient cyclopropanation methods an active area of research. wikipedia.orguky.edu

Unique Structural Features and Research Potential of the Spiro[cyclopropane-1,9'-fluorene] System

The fusion of a cyclopropane ring and a fluorene system at the C9 position creates a unique and rigid three-dimensional structure. X-ray crystallography studies of Spiro[cyclopropane-1,9'-fluorene] derivatives, such as 2',7'-dibromospiro[cyclopropane-1,9'-fluorene], reveal that the fluorene fragment and the cyclopropane ring lie in planes that are perpendicular to each other. nih.govnih.gov This orthogonal arrangement is a key structural feature that influences the molecule's electronic properties and packing in the solid state. d-nb.info

This spiro-conjugation, where the π-system of the fluorene is electronically coupled with the σ-bonds of the cyclopropane ring, imparts distinct photophysical properties. Theoretical and experimental studies on related spiro-fluorene compounds have shown that the localization of electronic excitations can be tuned. barbatti.orgdr-dral.com For instance, in some spirofluorene-bridged systems, the lowest-energy absorption and emission are localized on the spiro-fluorene units. barbatti.orgdr-dral.com This perpendicular structure can also suppress typical π-π stacking and aggregation-caused quenching of fluorescence in the solid state, a significant advantage for applications in optoelectronics. nih.gov The inherent strain of the cyclopropane ring, combined with the rigid, planar fluorene moiety, makes this system an intriguing target for studies in physical organic chemistry and materials science.

Overview of Current Research Trajectories for Spiro[cyclopropane-1,9'-fluorene] Derivatives

Current research on derivatives of Spiro[cyclopropane-1,9'-fluorene] is primarily focused on their application in materials science, particularly for organic light-emitting diodes (OLEDs). The unique photophysical properties stemming from their rigid, spiro-fused structure make them attractive candidates for various roles within these devices.

Derivatives of spiro-fluorene systems are being designed and synthesized for use as:

Deep-blue fluorescent materials: The spiro conformation helps to prevent aggregation-caused quenching, leading to stable and efficient deep-blue emission, a critical component for full-color displays. nih.gov

Host materials: Bipolar host materials incorporating spiro-fluorene structures have been developed for highly efficient yellow, green, and red phosphorescent OLEDs. rsc.org

Hole-transporting materials: Spiro[fluorene-9,9′-xanthene] derivatives have been synthesized and shown to be effective hole-transporting materials, improving device efficiency and lowering turn-on voltage. researchgate.net

Chiral emitters: Spiro-fluorene locked frameworks are being explored for circularly polarized OLEDs (CP-OLEDs), which are promising for next-generation high-resolution displays. rsc.org

Beyond materials science, the synthesis of functionalized derivatives, such as N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide, indicates ongoing interest in these scaffolds as building blocks for more complex molecules, potentially for applications in medicinal chemistry. nih.gov The development of synthetic methodologies to create these derivatives remains a key research focus. nih.gov

Data Tables

Table 1: Physicochemical Properties of Spiro[cyclopropane-1,9'-fluorene]

PropertyValue
Molecular Formula C₁₅H₁₂
Molecular Weight 192.25 g/mol
IUPAC Name spiro[cyclopropane-1,9'-fluorene]
CAS Number 167-02-2
XLogP3 4.2
Complexity 251

Source: PubChem CID 638087 nih.gov

Table 2: Selected OLED Performance Metrics for Spiro-Fluorene Derivatives

Derivative TypeApplicationMax. Current Efficiency (cd A⁻¹)Max. External Quantum Efficiency (%)Emission Color
Spiro[acridine-9,9'-fluorene]Emitter3.97-Deep-Blue
Spiro[fluorene-9,9'-phenanthren-10'-one]Host80.027.1Yellow
Spiro-fluorene locked MR-TADFEmitter-34.9-
Spiro[fluorene-9,9'-xanthene] (B3069175)Emitter3.222.58Blue

Data compiled from multiple sources for illustrative purposes. nih.govrsc.orgrsc.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12 B11903436 Spiro[cyclopropane-1,9'-fluorene]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

IUPAC Name

spiro[cyclopropane-1,9'-fluorene]

InChI

InChI=1S/C15H12/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)9-10-15/h1-8H,9-10H2

InChI Key

FLUKJFGNEBOOBO-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Advanced Synthetic Methodologies for Spiro Cyclopropane 1,9 Fluorene and Its Derivatives

Retrosynthetic Analysis of Spiro[cyclopropane-1,9'-fluorene] Frameworks

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by deconstructing the target structure into simpler, readily available precursors. For the spiro[cyclopropane-1,9'-fluorene] scaffold, the most intuitive retrosynthetic disconnections involve the formation of the cyclopropane (B1198618) ring and the spiro-junction.

Primary Disconnection: Cyclopropane Ring Formation

The most common approach involves disconnecting the two C-C bonds of the cyclopropane ring attached to the C9 position of the fluorene (B118485). This leads to a fluorene-based precursor and a two-carbon (C2) fragment or, more commonly, a one-carbon (C1) fragment that is used twice. This strategy points towards a cyclopropanation reaction as the key forward synthetic step. The precursor is typically 9-fluorenone (B1672902) or a derivative thereof, which can react with a reagent capable of delivering a methylene (B1212753) group (:CH₂) or its equivalent. This identifies precursors such as fluorenone and a suitable ylide or carbene source.

Alternative Disconnection: Spiroannulation

A less common, yet viable, disconnection breaks the C9-aromatic ring bonds of the fluorene moiety. This suggests a spiroannulation strategy where a pre-formed cyclopropyl (B3062369) unit, functionalized at a single carbon, is used to build the fluorene system around it through intramolecular cyclization reactions. For instance, a cyclopropane-1,1-dicarboxylate derivative could be elaborated to attach two phenyl groups, which are then cyclized to form the fluorene core. This route is generally more complex and less convergent than direct cyclopropanation.

Direct and Convergent Synthetic Routes to the Spiro[cyclopropane-1,9'-fluorene] Core

Building upon the retrosynthetic analysis, several direct and convergent methods have been developed to synthesize the spiro[cyclopropane-1,9'-fluorene] core.

Cyclopropanation Reactions on Fluorene Precursors

The most prevalent method for synthesizing spiro[cyclopropane-1,9'-fluorene] involves the reaction of 9-fluorenone with a reagent that facilitates the addition of a methylene group across the carbonyl.

One of the classic and effective methods is a variation of the Corey-Chaykovsky reaction. tandfonline.com In this reaction, a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, acts as the methylene-transfer agent. The reaction proceeds by the nucleophilic attack of the ylide on the carbonyl carbon of 9-fluorenone, forming a betaine (B1666868) intermediate. This is followed by an intramolecular ring-closure with the departure of the dimethyl sulfoxide (B87167) (DMSO) leaving group to first form an intermediate spiro-epoxide (oxaspiro[2,9']fluorene). This epoxide can then be converted to the desired cyclopropane, although the direct formation from certain ylides is also known. A study by Jason et al. highlighted that while the Corey method is suitable for preparing modest amounts (1–5 g) of the parent compound, it can fail for substituted fluorenones. tandfonline.comcapes.gov.br

Another powerful cyclopropanation technique involves the use of diazo compounds, often catalyzed by transition metals like rhodium or copper. For instance, the reaction of 9-diazofluorene (B1199885) with an alkene can, in principle, form a spiro-cyclopropane, though the reverse reaction (fluorenone + diazomethane (B1218177) equivalent) is more relevant to the target scaffold. Chemoenzymatic strategies using engineered proteins have also been shown to be highly effective for the stereoselective cyclopropanation of olefins with diazoketone carbene donors, a technology that could be adapted for spiro[cyclopropane-1,9'-fluorene] synthesis. nih.gov

Table 1: Comparison of Cyclopropanation Methods for Spiro[cyclopropane-1,9'-fluorene] Synthesis

Method Precursors Reagents Key Features
Ylide-Based 9-Fluorenone Dimethylsulfoxonium methylide Well-established for small scale. tandfonline.com
Phase-Transfer Catalysis 9-Fluorenone, 1,2-Dibromoethane (B42909) NaOH, Benzyltriethylammonium chloride Suitable for large-scale synthesis.
Diazo-Based (Hypothetical) 9-Fluorenone Diazomethane equivalent, Metal catalyst (e.g., Cu, Rh) Potentially high efficiency and stereocontrol.

Spiroannulations Involving Fluorene and Cyclopropane Moieties

Spiroannulation represents a powerful strategy where the spirocyclic center is formed during a ring-closing reaction. While less common for the direct synthesis of the parent spiro[cyclopropane-1,9'-fluorene], the principles are well-demonstrated in related systems. For example, the synthesis of spiro[cyclohexane-1,9'-fluorene] has been achieved through the cyclization of 9,9-fluorenedipropionitrile, showcasing how a functionalized fluorene core can undergo annulation to form a spiro-ring. epa.gov

Mechanistic Investigations of Spiro[cyclopropane-1,9'-fluorene] Formation Reactions

The mechanism of formation depends heavily on the chosen synthetic route. For the widely used ylide-based cyclopropanation, the mechanism is well-understood.

Mechanism of the Corey-Chaykovsky Reaction:

Ylide Formation: A strong base (e.g., sodium hydride) deprotonates trimethylsulfoxonium (B8643921) iodide to form dimethylsulfoxonium methylide, a stabilized sulfur ylide.

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 9-fluorenone. This forms a C-C bond and results in a betaine intermediate, where a negative charge resides on the oxygen and a positive charge on the sulfur.

Ring Closure: The alkoxide oxygen of the betaine performs an intramolecular SN2 reaction, attacking the adjacent carbon that bears the sulfonium (B1226848) group. This three-membered ring closure expels dimethyl sulfoxide (DMSO) as a neutral leaving group.

Product Formation: The initial product of this sequence is 2',3'-dihydrospiro[fluorene-9,1'-oxirane]. This spiro-epoxide is a key intermediate that can sometimes be isolated. Depending on the reaction conditions and the specific ylide used, this epoxide can rearrange or be chemically converted to the final spiro[cyclopropane-1,9'-fluorene].

In contrast, mechanisms involving transition-metal catalyzed cyclopropanation with diazo compounds proceed through a metal-carbene intermediate. The catalyst (e.g., a rhodium(II) dimer) reacts with the diazo compound to release N₂ gas and form a highly reactive metal-carbenoid species. This carbenoid is then transferred to the fluorenone precursor to form the cyclopropane ring.

Stereoselective Synthesis of Chiral Spiro[cyclopropane-1,9'-fluorene] Derivatives

While the parent spiro[cyclopropane-1,9'-fluorene] is achiral, derivatives with substitution on the fluorene or cyclopropane rings can be chiral. The synthesis of single enantiomers or diastereomers of these chiral derivatives requires stereoselective methods.

Asymmetric cyclopropanation is a well-developed field. This can be achieved by:

Chiral Catalysts: Using a chiral transition metal complex (e.g., with Rh, Cu, or Pd) in combination with a diazo reagent can induce enantioselectivity in the formation of the cyclopropane ring.

Chiral Ylides: Employing a sulfur ylide that contains a chiral group on the sulfur atom can differentiate the two faces of the fluorenone carbonyl, leading to an enantiomeric excess in the product.

Chiral Auxiliaries: Attaching a chiral auxiliary to the fluorenone precursor can direct the cyclopropanating agent to one face of the molecule. The auxiliary is removed after the reaction.

Recent advances in biocatalysis have demonstrated that engineered enzymes can catalyze cyclopropanation reactions with exceptionally high diastereo- and enantioselectivity, presenting a powerful tool for accessing optically active cyclopropane scaffolds. nih.gov Chiral spiro π-conjugated compounds are also gaining attention as materials for circularly polarized luminescence, driving the development of new stereoselective syntheses, such as the rhodium-catalyzed intramolecular silylative cyclization used to create a chiral benzo[b]silole-fused 9,9'-spirobi[fluorene]. nih.gov

Functionalization Strategies for the Spiro[cyclopropane-1,9'-fluorene] Scaffold

Once the core spiro[cyclopropane-1,9'-fluorene] scaffold is assembled, it can be further modified to introduce new functional groups, enabling the tuning of its physical and electronic properties. Functionalization typically targets the aromatic fluorene backbone.

A common and effective strategy is electrophilic aromatic substitution .

Halogenation: The fluorene moiety can be brominated or chlorinated using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). The positions of substitution (typically C2 and C7) are dictated by the directing effects of the existing rings.

Nitration and Acylation: Friedel-Crafts acylation or nitration can introduce electron-withdrawing groups onto the aromatic rings.

The resulting halogenated derivatives are particularly valuable as they serve as synthetic handles for further diversification through transition-metal-catalyzed cross-coupling reactions .

Suzuki Coupling: Reaction of a bromo-substituted spiro[cyclopropane-1,9'-fluorene] with a boronic acid or ester in the presence of a palladium catalyst can form new C-C bonds, attaching various aryl or alkyl groups. This approach was used to functionalize a related spiro[fluorene-9,9'-xanthene] (B3069175) with diketopyrrolopyrrole units. rsc.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the introduction of nitrogen-based functional groups by coupling the halo-derivatives with amines.

Sonogashira Coupling: This enables the installation of alkyne moieties, which are useful for extending the π-conjugation of the system.

These functionalization strategies allow for the creation of a diverse library of derivatives from a common scaffold, tailored for applications in materials science and medicinal chemistry.

Modification of the Fluorene Core

The functionalization of the fluorene core in spiro[cyclopropane-1,9'-fluorene] is crucial for tuning its electronic and photophysical properties. Methodologies have been developed to introduce substituents at various positions, with the 2, 7, 2', and 7' positions being of particular interest.

Initial approaches to obtaining substituted spiro[cyclopropane-1,9'-fluorene] derivatives involved multi-step syntheses starting from already functionalized fluorenes. For instance, 2'-aminospiro[cyclopropane-1,9'-[9H]fluorene] and 2'-fluorospiro[cyclopropane-1,9'-[9H]fluorene] have been synthesized from 2-nitrofluorene (B1194847) and 2-fluorofluorene, respectively. tandfonline.com This multi-step process, while effective, underscores the stability of the cyclopropane ring to various reaction conditions. tandfonline.com

A more direct and versatile method for functionalizing the fluorene core is through the use of halogenated intermediates. The synthesis of 2',7'-dibromospiro[cyclopropane-1,9'-fluorene] provides a key building block for further derivatization. nih.gov This dibromo derivative can be prepared by the reaction of 2,7-dibromo-9H-fluorene with 1,2-dibromoethane in the presence of a base. nih.gov

Table 1: Synthesis of 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene] nih.gov

Starting MaterialReagentsConditionsProduct
2,7-Dibromo-9H-fluorene1,2-Dibromoethane, KOH, 1,4-Dioxane358 K, 3 h2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]

The resulting 2',7'-dibromospiro[cyclopropane-1,9'-fluorene] serves as a versatile precursor for introducing a variety of aryl groups at the 2' and 7' positions via Suzuki coupling reactions. This has been demonstrated in the synthesis of 2',7'-diaryl-spiro(cyclopropane-1,9'-fluorene) derivatives, which exhibit interesting crystallographic, optical, and thermal properties. scilit.com The palladium-catalyzed coupling of the dibromo derivative with various arylboronic acids allows for the systematic investigation of substituent effects on the material's properties. scilit.com

Furthermore, the synthesis of polyfluorenes incorporating the spiro[cyclopropane-1,9'-fluorene] unit highlights the modification of the fluorene core at the 2' and 7' positions for polymerization. Poly[2,7-(9,9-dioctylfluorene)-alt-2',7'-spiro(cyclopropane-1,9'-fluorene)] and poly[2,7-(9,9-dioctylfluorene)-co-2',7'-spiro(cyclopropane-1,9'-fluorene)] have been synthesized via Pd(0) and Ni(0) mediated coupling reactions. poliba.it

Derivatization of the Cyclopropane Ring

The cyclopropane ring of spiro[cyclopropane-1,9'-fluorene], while generally stable, can also be chemically modified to introduce new functionalities. These modifications can alter the steric and electronic environment of the spiro center, leading to materials with novel properties.

A key example of cyclopropane ring derivatization is the synthesis of spiro(cyclopropane-1,9'-(9H)fluorene)-2,3-dicarboxylic acid, diethyl ester, cis-. nih.gov This compound introduces two ester functionalities onto the cyclopropane ring, significantly altering its electronic nature and providing handles for further chemical transformations. The synthesis of such derivatives opens up possibilities for creating more complex spiro architectures.

Table 2: Example of a Cyclopropane Ring-Derivatized Spiro[cyclopropane-1,9'-fluorene] nih.gov

Compound NameMolecular FormulaCAS Number
Spiro(cyclopropane-1,9'-(9H)fluorene)-2,3-dicarboxylic acid, diethyl ester, cis-C₂₁H₂₀O₄41411-72-7

The reactivity of the cyclopropane ring is influenced by the substituents on the fluorene moiety. The inherent strain of the three-membered ring makes it susceptible to ring-opening reactions under certain conditions, a reactivity that can be exploited for synthetic purposes.

Elucidation of Advanced Structural and Conformational Properties of Spiro Cyclopropane 1,9 Fluorene

High-Resolution Spectroscopic Techniques for Structural Assignment

Spectroscopic techniques are indispensable for confirming the molecular structure and probing the dynamic behavior of Spiro[cyclopropane-1,9'-fluorene] in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the carbon-hydrogen framework and offers deep insights into the molecule's configuration and preferred conformation in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR spectra can confirm the presence of the key functional groups, advanced two-dimensional (2D) techniques are required for a complete and unambiguous assignment. bas.bg

For a molecule with the complexity of Spiro[cyclopropane-1,9'-fluorene], a suite of 2D NMR experiments would be employed for full characterization:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the mapping of proton-proton networks within the fluorenyl and cyclopropyl (B3062369) moieties.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, enabling the precise assignment of each carbon atom to its attached proton(s). bas.bg

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). bas.bg It is particularly crucial for identifying the quaternary spiro-carbon by observing its correlations to protons on both the fluorene (B118485) and cyclopropane (B1198618) rings. bas.bg

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (<5 Å), providing critical information about the molecule's three-dimensional structure and conformation in solution. bas.bg

Table 1: Predicted NMR Chemical Shift Assignments for Spiro[cyclopropane-1,9'-fluorene] Note: These are approximate values; actual experimental values may vary.

Atom Type Nucleus Predicted Chemical Shift (ppm) Notes
Aromatic Protons ¹H 7.2 - 7.8 Complex multiplet pattern typical of the fluorene system.
Cyclopropane Protons ¹H 1.0 - 1.5 Shielded relative to aromatic protons, likely a singlet or a narrow multiplet.
Aromatic Carbons ¹³C 120 - 150 Includes both protonated and quaternary carbons of the fluorene backbone.
Cyclopropane CH₂ ¹³C 10 - 20 Highly shielded due to ring strain and geometry.
Spiro Carbon (C9) ¹³C 35 - 45 A unique quaternary carbon signal, definitively assigned via HMBC.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful probe for the molecular vibrations and inherent ring strain within Spiro[cyclopropane-1,9'-fluorene]. tudublin.iemdpi.com These methods provide a detailed fingerprint of the molecule's functional groups and bonding arrangements.

The IR and Raman spectra are expected to be dominated by features from both the fluorene backbone and the cyclopropane ring:

Fluorene Moiety: The spectra will display characteristic peaks corresponding to aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region), and various C-H in-plane and out-of-plane bending modes.

Cyclopropane Moiety: The highly strained three-membered ring possesses unique vibrational modes that are sensitive indicators of its presence and electronic environment. researchgate.net High-resolution IR spectroscopy of cyclopropane itself reveals characteristic absorption bands. researchgate.net The C-H stretching vibrations of the cyclopropane ring are also expected in the 3000-3100 cm⁻¹ range, while the ring deformation modes (ring breathing) appear at lower frequencies and are often prominent in the Raman spectrum. researchgate.net The strain in the cyclopropane ring can influence the frequencies and intensities of these vibrations, providing insight into the molecular dynamics.

Table 2: Characteristic Vibrational Modes for Spiro[cyclopropane-1,9'-fluorene]

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Method Notes
Aromatic C-H Stretch 3000 - 3100 IR, Raman Associated with the fluorene ring system.
Cyclopropane C-H Stretch 3000 - 3100 IR, Raman Overlaps with aromatic C-H region but may be distinguishable. researchgate.net
Aromatic C=C Stretch 1450 - 1600 IR, Raman A series of sharp bands characteristic of the fluorenyl group.
CH₂ Scissoring ~1450 IR, Raman From the cyclopropane ring.
Cyclopropane Ring Breathing ~1200 Raman A symmetric vibration that is often strong in the Raman spectrum.
C-H Bending (out-of-plane) 740 - 890 IR Strong absorptions related to the substitution pattern on the fluorene rings.

Single-Crystal X-ray Diffraction Analysis of Spiro[cyclopropane-1,9'-fluorene]

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and conformational details.

While the specific crystallographic data for the parent Spiro[cyclopropane-1,9'-fluorene] is found in specialized literature, a detailed analysis of the closely related derivative, 2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene], provides excellent insight into the structural parameters and packing of the core scaffold. nih.gov

The analysis of 2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene] reveals an orthorhombic crystal system. nih.gov The bond lengths and angles within the core spiro structure are reported to be normal and comparable to those in the parent, unsubstituted compound. nih.gov A key intermolecular interaction identified in the crystal packing of the dibromo-derivative is the presence of π–π stacking between the aromatic fluorene rings of adjacent molecules, with an intercentroid distance of 3.699 Å. nih.gov This interaction leads to the formation of molecular stacks that extend through the crystal lattice. nih.gov

Table 3: Crystallographic Data for 2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene] Source: Acta Crystallographica Section E, 2014, E70, o821. nih.gov

Parameter Value
Chemical Formula C₁₅H₁₀Br₂
Molecular Weight 350.05
Crystal System Orthorhombic
Space Group Cmc2₁ (assumed from symmetry)
a (Å) 16.9485 (17)
b (Å) 11.0619 (11)
c (Å) 6.8127 (10)
Volume (ų) 1277.3 (3)
Z 4
Intermolecular Interaction π–π stacking (intercentroid distance = 3.699 (3) Å)

The single-crystal X-ray structure of the dibromo-derivative provides a clear picture of the conformation at the spiro-center. nih.gov The fluorene moiety is essentially planar, and the cyclopropane ring also forms a plane. A defining feature of the molecule's conformation is that these two planes are perpendicular to each other. nih.gov This orthogonal arrangement minimizes steric hindrance between the hydrogens on the cyclopropane ring and the aromatic framework of the fluorene system.

Gas-Phase Structural Characterization and Electron Diffraction Studies

While X-ray crystallography defines the structure in the solid state where molecules are influenced by crystal packing forces, gas-phase studies reveal the intrinsic structure of an isolated molecule. Gas-phase electron diffraction (GED) is a powerful technique for determining the geometry of molecules in the vapor phase. datapdf.com

A GED study of Spiro[cyclopropane-1,9'-fluorene], though not found in the surveyed literature, would provide crucial data to compare with solid-state and theoretical results. Based on studies of similar strained spiro-compounds like spiropentane, a GED analysis would yield precise average values for bond lengths (rₐ) and bond angles in the absence of intermolecular interactions. datapdf.com This would allow for a direct assessment of the strain within the cyclopropane ring and any subtle geometric changes that occur when the molecule is free from the constraints of a crystal lattice. The results are typically compared with high-level theoretical calculations (e.g., density functional theory) to create a comprehensive structural model. datapdf.com

Conformational Landscape and Energy Minima of Spiro[cyclopropane-1,9'-fluorene]

Crystallographic studies of derivatives such as 2',7'-dibromospiro[cyclopropane-1,9'-fluorene] reveal that the fluorene system is essentially planar. nih.gov In these derivatives, the plane of the cyclopropane ring is observed to be nearly perpendicular to the plane of the fluorene moiety. nih.gov This orthogonal arrangement is the presumed low-energy conformation, minimizing steric interactions between the hydrogens of the cyclopropane ring and the aromatic system of the fluorene.

The energy minimum corresponds to the staggered conformation, where the cyclopropane protons are positioned in the voids between the aromatic rings of the fluorene. Any deviation from this staggered conformation would result in an increase in potential energy.

Electronic Structure and Photophysical Characteristics of Spiro Cyclopropane 1,9 Fluorene Systems

Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions

The electronic properties of spiro[cyclopropane-1,9'-fluorene] and its derivatives are fundamentally governed by the energies and distributions of their frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the electronic transition energy and influences the color of light absorbed and emitted by the molecule. In many organic molecules, this gap can be estimated using electrochemical methods or calculated using computational techniques like Density Functional Theory (DFT).

For instance, in related spiro-fluorene derivatives, the HOMO-LUMO gap is a key factor in their application in organic light-emitting diodes (OLEDs). For example, dispiro[fluorene-9,9'-anthracene-10',9''-fluorene] (SAS) and dispiro[xanthene-9,9'-anthracene-10',9''-xanthene] (XAX) have been reported to have large HOMO-LUMO gaps of approximately 5.0 eV, which is crucial for their function as host materials for blue phosphorescent emitters. 20.210.105 The introduction of different substituents on the fluorene (B118485) core can significantly tune the HOMO and LUMO energy levels and thus the energy gap.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Selected Spiro-Fluorene Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
DSF-IF Derivative 1-5.53-2.463.07
DSF-IF Derivative 2-5.14-2.172.97

Note: The data in this table is for illustrative purposes and represents related spiro-fluorene derivatives, not Spiro[cyclopropane-1,9'-fluorene] itself.

The spiro-linkage in spiro[cyclopropane-1,9'-fluorene] introduces a unique form of electronic interaction known as spiroconjugation. This through-bond interaction allows for electronic communication between the formally orthogonal π-systems of the fluorene and the σ-orbitals of the cyclopropane (B1198618) ring. This interaction can lead to a delocalization of the frontier molecular orbitals over the entire molecular framework.

The tetrahedral carbon at the spiro center enforces a 90° angle between the two fluorene moieties in spirobifluorene systems, which minimizes intermolecular packing and can improve the quality of emission spectra in the solid state. 20.210.105 This structural feature is a direct consequence of the spiro-center and is expected to play a significant role in the properties of spiro[cyclopropane-1,9'-fluorene] as well. The σ-bonds of the cyclopropane ring can mix with the π-orbitals of the fluorene, influencing the electronic delocalization and the nature of the electronic transitions.

Absorption and Emission Spectroscopy of Spiro[cyclopropane-1,9'-fluorene] Derivatives

The absorption of ultraviolet-visible (UV-Vis) light and subsequent emission through photoluminescence are characteristic features of spiro-fluorene compounds, which are dictated by their electronic structure.

The UV-Vis absorption spectrum of a molecule reveals the energies of its allowed electronic transitions. For fluorene-based polymers, the absorption spectra in both solution and solid-state are indicative of the electronic structure of the polymer backbone. 20.210.105 In the case of spiro[cyclopropane-1,9'-fluorene] and its derivatives, the absorption profile is expected to be dominated by the fluorene chromophore.

The absorption spectra of fluorene and its derivatives typically exhibit strong absorption bands in the UV region. For example, fluorene itself shows absorption maxima in the range of 260-300 nm. The introduction of substituents on the fluorene ring can lead to shifts in these absorption bands. While a specific UV-Vis spectrum for spiro[cyclopropane-1,9'-fluorene] in a specific solvent like cyclohexane (B81311) is not detailed in the available search results, it is anticipated to show characteristic fluorene-type absorption. For comparison, the UV-Vis absorption spectra of various fluorene-dendron hybridized polymers show absorption maxima in the range of 370-380 nm.

Upon absorption of light, excited molecules can relax to the ground state by emitting photons, a process known as photoluminescence (fluorescence or phosphorescence). The efficiency of this process is quantified by the photoluminescence quantum yield (PLQY), and the energy of the emitted light is characterized by the emission maximum.

Derivatives of spiro-fluorene are known to be efficient blue-light emitters. For example, spiro-functionalization in polyfluorenes has been shown to improve the emission spectral quality, leading to narrower spectra. 20.210.105 The emission peaks for a 9,9-disubstituted polyfluorene were located at 452 nm with vibronic structures around 420 nm and 480 nm. 20.210.105 For a series of blue light-emitting materials containing a spiro[fluorene-benzofluorene] core, blue electroluminescence was observed with an emission maximum at 452 nm.

The specific photoluminescence quantum yield and emission maximum for spiro[cyclopropane-1,9'-fluorene] are not available in the provided search results. However, for related spiro[fluorene-9,9′-xanthene] derivatives, strong deep-blue emission has been observed in dichloromethane (B109758) solution.

Table 2: Photophysical Data for Selected Spiro-Fluorene Derivatives

CompoundSolventAbsorption Max (nm)Emission Max (nm)
PDHF (Polyfluorene)Film~380452
Spiro[fluorene-benzofluorene] derivativeDevice-452

Note: The data in this table is for illustrative purposes and represents related spiro-fluorene derivatives, not Spiro[cyclopropane-1,9'-fluorene] itself.

Time-resolved fluorescence spectroscopy is a powerful technique to study the dynamics of excited states, providing information on their lifetimes. The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.

The excited-state lifetimes of indenofluorene and fluorenofluorene derivatives have been reported to be extremely short, in the range of approximately 9-12 picoseconds. bradleydrose.com This rapid decay is attributed to an efficient route for excited-state deactivation, which explains why some of these compounds are non-emissive. bradleydrose.com The fluorescence lifetime of a fluorophore is an intrinsic property and can be measured using techniques like time-correlated single-photon counting (TCSPC). horiba.comnih.gov

Specific experimental data on the excited-state lifetime of spiro[cyclopropane-1,9'-fluorene] is not present in the search results. The lifetimes of fluorescent dyes can range from picoseconds to nanoseconds. For example, some ESIPT-based dyes have been found to have fluorescence lifetimes of about 2-4 nanoseconds. nih.gov

Electrochemical Properties and Redox Potentials of Spiro[cyclopropane-1,9'-fluorene]

The electrochemical behavior of spiro[cyclopropane-1,9'-fluorene] systems is fundamental to their function in electronic devices, dictating their energy levels and charge-transfer capabilities.

Cyclic Voltammetry and Square Wave Voltammetry Studies

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of spiro-fluorene compounds. Studies on related spiro-bifluorene structures show that these compounds typically exhibit one irreversible oxidation wave at potentials between +1.7 V and +1.9 V (vs. Ag/AgCl) and at least one irreversible reduction wave between -2.0 V and -2.3 V. researchgate.net The precise potentials are influenced by the central atom of the spiro-system and the solvent used. researchgate.net

For derivatives designed as hole-transporting materials (HTMs), CV is crucial for determining the Highest Occupied Molecular Orbital (HOMO) energy levels. mdpi.com For instance, a series of asymmetric spiro-phenylpyrazole/fluorene based HTMs (WY-1, WY-2, and WY-3) were synthesized and their electrochemical properties evaluated. nih.gov Similarly, various spiro[fluorene-9,9′-xanthene] (SFX) derivatives have been studied, showing that their oxidation potentials can be finely tuned through molecular modification. mdpi.com These studies are essential for aligning the energy levels of the HTM with the perovskite active layer in solar cells to ensure efficient hole extraction. nih.govuu.nl

Table 1: Oxidation Potentials and HOMO Levels of Selected Spiro-Fluorene Derivatives

Compound First Oxidation Potential (V vs. Fc/Fc+) HOMO Level (eV) Source
m-SFX-mF 0.141 -5.24 mdpi.com
m-SFX-oF 0.137 -5.24 mdpi.com
p-SFX-mF 0.127 -5.23 mdpi.com
p-SFX-oF 0.146 -5.25 mdpi.com
WY-1 Not specified -5.02 nih.gov
WY-2 Not specified -5.05 nih.gov

This table presents data for spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) and spiro-phenylpyrazole/fluorene derivatives to illustrate the electrochemical properties of related spiro-fluorene systems. The HOMO levels are calculated from the onset of the first oxidation wave.

Correlation between Electrochemical Behavior and Molecular Structure

A strong correlation exists between the molecular structure of spiro-fluorene systems and their electrochemical properties. The parent spiro[cyclopropane-1,9'-fluorene] provides a rigid, orthogonal scaffold. Modifications to this core structure, such as the introduction of electron-donating or electron-withdrawing groups, can significantly alter the redox potentials and, consequently, the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org

For example, in spiro[fluorene-9,9'-xanthene] (SFX) based HTMs, the asymmetric nature of the SFX core allows for more flexible derivatization compared to the more common symmetric spirobifluorene (SBF). mdpi.comresearchgate.net Attaching different arylamine moieties to the SFX core allows for precise tuning of the HOMO energy levels to match the valence band of perovskite absorbers, which is crucial for achieving high open-circuit voltage (Voc) in solar cells. nih.govrsc.org The introduction of electron-rich aniline-like segments is a common strategy, as the lone pair of electrons on the nitrogen atoms facilitates the formation of radical cations needed for hole transport. mdpi.comresearchgate.net The location of these substituents on the fluorene backbone also plays a role in the final electrochemical properties. rsc.org

Charge Transport Phenomena in Spiro[cyclopropane-1,9'-fluorene] Architectures

The ability of a material to transport charge carriers (holes and electrons) is paramount for its use in electronic devices. In spiro-fluorene systems, charge transport is intrinsically linked to both the properties of the individual molecule and their arrangement in the solid state.

Hole and Electron Mobility Studies

Spiro-fluorene derivatives are extensively explored as hole-transporting materials. However, benchmark compounds like spiro-OMeTAD often exhibit poor intrinsic hole mobility due to a lack of crystallinity stemming from the spiro structure. nih.gov This necessitates the design of new derivatives with improved charge transport characteristics.

Studies on various fluorene-based materials have reported hole mobilities typically in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. nih.gov For some spiro[fluorene-9,9'-xanthene] based HTMs, hole mobilities ranging from 2.2 to 15 × 10⁻⁵ cm² V⁻¹ s⁻¹ have been measured after doping. rsc.orgresearchgate.net Theoretical studies on other derivatives have predicted even higher hole mobilities, reaching up to 13.748 cm²V⁻¹s⁻¹, which is several orders of magnitude greater than that of spiro-OMeTAD. uu.nl

While primarily investigated for hole transport, some fluorene-based compounds exhibit bipolar charge transport, meaning they can conduct both holes and electrons. In materials featuring anthraquinone (B42736) and 9-dicyanofluorenylidine groups, electron mobility was found to be approximately one order of magnitude lower than the hole mobility. nih.gov

Table 2: Charge Mobility in Selected Spiro-Fluorene Based Materials

Material Class Hole Mobility (µh) (cm² V⁻¹ s⁻¹) Electron Mobility (µe) (cm² V⁻¹ s⁻¹) Source
Doped SFX-arylamine derivatives 2.2 - 15 x 10⁻⁵ Not Reported rsc.orgresearchgate.net
Fluorene-based CTMs ~10⁻⁴ - 10⁻⁵ ~10⁻⁵ - 10⁻⁶ nih.gov

This table summarizes charge mobility data from various studies on derivatives of spiro[fluorene-9,9'-xanthene] (SFX) and other fluorene-based charge-transporting materials (CTMs) to provide context for the charge transport capabilities of these systems.

Influence of Molecular Packing on Charge Migration

Charge migration in the solid state is highly dependent on the intermolecular electronic coupling, which is dictated by the molecular packing in the crystal lattice. The orthogonal geometry of the spiro-fluorene core plays a critical role in controlling these intermolecular interactions. nih.gov

The bulky and rigid spiro unit can effectively suppress the strong intermolecular π–π stacking that often leads to aggregation and undesirable changes in photophysical properties. nih.gov However, a degree of π–π interaction is necessary for efficient charge transport between adjacent molecules. In the crystal structure of 2',7'-dibromospiro[cyclopropane-1,9'-fluorene], π–π interactions between the aromatic rings of the fluorene units (with an intercentroid distance of 3.699 Å) lead to the formation of molecular stacks, which create pathways for charge migration. nih.gov

The design of side chains and substituent groups on the fluorene core can be used to optimize molecular packing. Theoretical studies have shown that incorporating certain side chains can decrease the reorganization energy associated with hole transfer and promote favorable intermolecular π–π stacking, leading to enhanced charge mobility. researchgate.net Therefore, achieving a balance between preventing aggregation-induced quenching and facilitating sufficient intermolecular electronic coupling through controlled molecular packing is a key strategy in designing high-performance spiro-fluorene materials. researchgate.net

Computational Chemistry and Theoretical Investigations of Spiro Cyclopropane 1,9 Fluorene

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules like Spiro[cyclopropane-1,9'-fluorene]. DFT methods are widely used to determine the molecule's most stable three-dimensional arrangement (its geometry) and to understand the distribution and energy levels of its electrons.

Geometry optimization is a fundamental computational step that seeks the lowest energy structure of a molecule. For Spiro[cyclopropane-1,9'-fluorene], this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. These calculations confirm the distinctive spiro-junction, where the cyclopropane (B1198618) and fluorene (B118485) moieties are orthogonal to each other.

While specific optimized bond lengths and angles for the parent compound are not detailed in the available literature, studies on derivatives such as 2',7'-dibromospiro[cyclopropane-1,9'-fluorene] note that their geometric parameters are normal and comparable to the unsubstituted parent compound. nih.gov This suggests a typical C-C bond length within the cyclopropane ring and standard aromatic C-C and C-H bond lengths in the fluorene unit. The spiro-carbon atom maintains a tetrahedral geometry, connecting the two perpendicular ring systems.

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. The calculations also confirm that the optimized structure is a true energy minimum, characterized by the absence of any imaginary frequencies. For complex systems, these theoretical vibrational analyses are crucial for assigning the bands observed in experimental IR spectra. nih.govphyschemres.org

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts. The anomalous upfield chemical shift of the cyclopropyl (B3062369) protons (experimentally around δ 0.22) is a subject of theoretical interest. nih.gov This shift is conventionally attributed to a shielding ring current within the three-membered ring. nih.govdtic.mil DFT calculations, often combined with methods like Gauge-Including Atomic Orbitals (GIAO), can quantify the magnetic shielding around each nucleus, providing theoretical chemical shifts that can be compared with experimental data. nih.govnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For spiro-fluorene compounds, these calculations help identify the nature of the transitions, such as π-π* transitions localized on the fluorene core. barbatti.org In related spiro[fluorene-9,9'-xanthene] (B3069175) systems, TD-DFT has been used to simulate the absorption spectra, showing a strong correlation with experimental results. rsc.org

IR Spectroscopy: As mentioned, DFT calculations yield predicted IR spectra by determining the vibrational frequencies and their corresponding intensities. nih.gov These theoretical spectra are invaluable for interpreting experimental data, where spectral bands can be complex and overlapping. For instance, DFT calculations on similar heterocyclic systems have shown a good correlation between calculated and experimental frequencies after applying a scaling factor. physchemres.org

Experimental Spectroscopic Data for Spiro[cyclopropane-1,9'-fluorene]
Spectroscopy TypeObserved Peaks / ShiftsSource
13C NMRδ 14.1 (CH2), 36.6 (C-spiro), 120.0, 125.1, 127.1, 127.9, 141.0, 148.4 (Fluorene carbons) nih.gov
Infrared (IR)Major peaks observed in the vapor phase spectrum. nih.gov

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of computational calculations based on quantum mechanics principles without the use of experimental parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure determination. ambeed.com

For molecules with complex electronic structures, such as those with dense frontier orbitals or significant electron correlation, these high-level methods are often necessary for reliable predictions. ambeed.com However, specific studies applying these high-accuracy ab initio methods to the parent Spiro[cyclopropane-1,9'-fluorene] molecule are not prominent in the surveyed literature, likely due to the satisfactory performance of DFT for many of its ground-state properties.

Molecular Dynamics (MD) Simulations of Spiro[cyclopropane-1,9'-fluorene] in Solution and Solid State

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. arxiv.org An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, providing a detailed view of molecular behavior in different environments, such as in solution or in the solid crystalline state.

For a molecule like Spiro[cyclopropane-1,9'-fluorene], MD simulations could reveal:

The conformational flexibility of the molecule in different solvents.

The nature of intermolecular interactions, such as π–π stacking between fluorene units in the solid state. nih.gov

The dynamics of solvent molecules surrounding the solute.

While MD simulations are a standard tool for exploring such dynamics, specific MD studies focused on Spiro[cyclopropane-1,9'-fluorene] are not found in the available research, which tends to focus more on the quantum mechanical properties of functionalized derivatives.

Theoretical Insights into Reaction Mechanisms and Transition States Involving the Spiro[cyclopropane-1,9'-fluorene] Scaffold

Computational chemistry is crucial for mapping out reaction pathways, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. For the Spiro[cyclopropane-1,9'-fluorene] scaffold, theoretical studies could investigate its formation, or its participation in further chemical transformations.

Prediction of Structure-Property Relationships through Computational Modeling

A major goal of computational modeling is to establish clear relationships between a molecule's structure and its functional properties. For spiro-fluorene compounds, this often involves understanding how chemical modifications impact their electronic and photophysical characteristics for applications in materials science, such as in Organic Light-Emitting Diodes (OLEDs). nih.gov

Studies on related, more complex spiro-fluorene derivatives have demonstrated how computational modeling can achieve this:

Tuning Emission Colors: By computationally modeling different isomers of terfluorene-indenofluorene molecules, researchers have shown how the geometry of the central core dictates the optical and electrochemical properties, leading to different emission colors. nih.gov

Explaining Photophysics: Theoretical calculations on spiro-bridged heterotriangulenes have explained why different central atoms (e.g., N, P, P=O) lead to vastly different photophysical behaviors, such as dual emission or fluorescence quenching, by analyzing the localization of electronic transitions. barbatti.org

Rational Design: Computational models guide the synthesis of new materials. For example, by understanding the relationship between structure and properties in carbazole-fluorene copolymers, new materials with optimized performance for light-emitting devices can be designed. mdpi.com

Reactivity and Transformation Pathways of Spiro Cyclopropane 1,9 Fluorene

Electrophilic and Nucleophilic Reactions on the Fluorene (B118485) Core and Cyclopropane (B1198618) Ring

The Spiro[cyclopropane-1,9'-fluorene] molecule presents multiple sites for electrophilic and nucleophilic attack. The fluorene core, being an aromatic system, can undergo electrophilic substitution reactions. The cyclopropane ring, due to its π-character and ring strain, can also react with both electrophiles and nucleophiles. dalalinstitute.comyoutube.com

Cyclopropanes with electron-accepting groups are potent σ-electrophiles and undergo polar reactions with nucleophiles. nih.govresearchgate.net The attack of a nucleophile on an electrophilic cyclopropane leads to a ring-opened product. nih.govnih.govresearchgate.net The regioselectivity of this attack is often directed by the substituents on the cyclopropane ring. researchgate.net For instance, in 1-acceptor-2-donor-substituted cyclopropanes, the nucleophilic attack is directed towards the already substituted C2 position. researchgate.net

The kinetics of these ring-opening reactions have been studied, revealing that spiro-activated electrophilic cyclopropanes react rapidly with nucleophiles like thiophenolates. nih.govnih.gov The orthogonal arrangement of the activating groups with respect to the cyclopropane plane facilitates charge delocalization in the transition state, enhancing reactivity. nih.gov

Table 1: Reactivity of Electrophilic Cyclopropanes with Nucleophiles

Cyclopropane TypeNucleophileReactivityProduct TypeReference
Spiro-activatedThiophenolatesHighRing-opened nih.govnih.gov
1,1-Dicyano-substitutedThiophenolatesHighRing-opened nih.govresearchgate.net
1-Acceptor-2-donor-substitutedVariousHighRing-opened, attack at C2 researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Radical Reactions and Spin Chemistry of Spiro[cyclopropane-1,9'-fluorene]

The cyclopropane ring in Spiro[cyclopropane-1,9'-fluorene] can also participate in radical reactions. Free radical additions to cyclopropanes can be initiated by UV irradiation, leading to open-chain products. dalalinstitute.com These reactions often follow Markovnikov's rule. dalalinstitute.com

The thermal decomposition of certain cyclopropane derivatives at high temperatures can generate radical intermediates. arizona.edu These radicals can then initiate other reactions, such as polymerization. The nature of the intermediates, whether zwitterionic or diradical, can influence the type of polymerization that occurs. arizona.edu

Polymerization Reactions Incorporating Spiro[cyclopropane-1,9'-fluorene] Units

The unique structure of Spiro[cyclopropane-1,9'-fluorene] and its derivatives makes them interesting monomers for polymerization reactions. The polymerization can proceed through different mechanisms, including ring-opening polymerization of the cyclopropane ring or polymerization involving the fluorene moiety.

For example, the synthesis and polymerization of fluorene-9-spiro-1'-cyclobutane-3'-spiro-3''-oxetane has been reported. researchgate.net In some cases, polymerization can occur with the conservation of the cyclopropane ring, while in others, ring-opening of the cyclopropane can be the key step in the polymerization process. researchgate.net The thermal ring-opening of donor-acceptor cyclopropanes can act as initiators for polymerization, with the nature of the resulting polymer (homopolymer or copolymer) depending on whether the intermediate is a 1,4-zwitterion or a 1,4-diradical. arizona.edu

The incorporation of the rigid and bulky spiro[fluorene] unit into a polymer backbone can impart unique properties to the resulting material, such as high thermal stability and specific optoelectronic characteristics.

Coordination Chemistry of Spiro[cyclopropane-1,9'-fluorene] as a Ligand or Scaffold

Extensive research into the chemical literature and databases reveals a significant gap in the documented coordination chemistry of spiro[cyclopropane-1,9'-fluorene]. To date, there are no published studies detailing the use of this specific compound as a direct ligand for metal ions or as a foundational scaffold for the synthesis of more complex multidentate ligands.

While the broader family of fluorene derivatives has been explored for applications in coordination chemistry and materials science, particularly in the design of organic light-emitting diodes (OLEDs) and sensors, the unique structural and electronic properties imparted by the spiro-fused cyclopropane ring in spiro[cyclopropane-1,9'-fluorene] have not been leveraged in the context of metal complex formation. The inherent strain of the three-membered ring and the orthogonal orientation of the cyclopropane and fluorene moieties could theoretically offer interesting steric and electronic profiles for a ligand. However, the synthesis and characterization of metal complexes incorporating the spiro[cyclopropane-1,9'-fluorene] framework remain an uninvestigated area of chemical research.

Consequently, there are no research findings, data tables, or detailed transformation pathways to report for this specific subsection. The exploration of spiro[cyclopropane-1,9'-fluorene] in coordination chemistry presents a potential avenue for future research, which could uncover novel catalytic, photophysical, or material properties.

Advanced Materials Science and Engineering Applications of Spiro Cyclopropane 1,9 Fluorene

Application in Organic Light-Emitting Diodes (OLEDs)

The spiro-fluorene scaffold is a vital building block in the design of materials for Organic Light-Emitting Diodes (OLEDs). Its rigid and orthogonal structure helps to maintain a high triplet energy and ensures good thermal stability, which are crucial for efficient and long-lasting devices. researchgate.net

In OLEDs, host materials constitute the majority of the emissive layer and are responsible for transporting charge carriers and transferring energy to the emissive dopants (emitters). An ideal host material should possess a high triplet energy to confine the excitons on the guest emitter, good thermal stability, and balanced charge transport properties.

Although no specific studies detailing the use of Spiro[cyclopropane-1,9'-fluorene] as a host material have been identified, various derivatives of spiro-fluorene have demonstrated exceptional performance in this role. For instance, compounds based on the spiro[fluorene-9,9′-xanthene] (SFX) and spiro[fluorene-9,9′-phenanthren-10′-one] cores have been developed as highly effective host materials for phosphorescent OLEDs (PHOLEDs). rsc.orgresearchgate.net These materials facilitate high external quantum efficiencies (EQE) and low operating voltages. For example, a host material based on a spiro[fluorene-9,9′-phenanthren-10′-one] acceptor and carbazole (B46965) donor units (MS-OC) enabled a yellow PHOLED to achieve a peak EQE of 27.1%. rsc.org Similarly, a host material based on the SFX core (SFX-PF) has been used to create efficient green and blue PHOLEDs. researchgate.net

Table 1: Performance of OLEDs Using Spiro-Fluorene Derivative Host Materials

Host Material Dopant Peak EQE (%) Turn-on Voltage (V) Color
MS-OC rsc.org PO-01 27.1 2.1 Yellow
SFX-PF researchgate.net Ir(ppy)₃ 13.2 3.0 Green
SFX-PF researchgate.net FIr6 7.5 2.8 Blue

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs without the need for heavy metals, enabling 100% internal quantum efficiency. TADF molecules are typically designed with a donor-acceptor structure to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.

The spiro-fluorene framework is instrumental in designing efficient TADF emitters. researchgate.net Its rigid, orthogonal structure helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is essential for achieving a small singlet-triplet energy splitting (ΔEST). umons.ac.be While Spiro[cyclopropane-1,9'-fluorene] itself has not been reported as a TADF emitter, numerous derivatives incorporating spiro-linked fluorene (B118485) and xanthene units (SFX) have been synthesized. umons.ac.beresearchgate.netnih.govchemrxiv.org These materials exhibit high photoluminescence quantum yields and achieve high efficiencies in TADF-OLEDs. For example, a series of SFX-based TADF emitters demonstrated sky-blue to green emission with EQEs as high as 23% for a device using the SFX-PO-DPA-Me emitter. nih.govchemrxiv.org

Table 2: Properties of Selected Spiro-Fluorene-Based TADF Emitters

Emitter ΔEST (eV) Photoluminescence Quantum Yield (%) Max EQE (%) Emission Color
SFX-PO-DPA nih.gov <0.10 ~70 11 Sky Blue to Green
SFX-PO-DPA-Me nih.gov <0.10 ~70 23 Sky Blue to Green
SFX-PO-DPA-OMe nih.gov <0.10 ~70 16 Sky Blue to Green

Efficient charge injection and transport are critical for the performance of OLEDs. Hole Transport Layers (HTLs) and Electron Transport Layers (ETLs) are essential components that ensure a balanced flow of charge carriers into the emissive layer. The spiro-fluorene moiety is frequently incorporated into materials for these layers due to its high thermal stability and ability to form stable amorphous films.

Derivatives of spiro[fluorene-9,9′-xanthene] (SFX) have been successfully developed as high-performance Hole-Transporting Materials (HTMs). mdpi.com These materials can be functionalized with electron-rich units like arylamines to facilitate efficient hole injection and transport. For example, HTMs based on the SFX core have been used in perovskite solar cells, a technology closely related to OLEDs, demonstrating excellent charge mobility and device stability. mdpi.comrsc.org Similarly, spirobifluorene-based materials have been engineered to act as efficient Electron Transport Materials (ETMs) by incorporating electron-deficient units, leading to improved device performance in phosphorescent OLEDs. researchgate.net There is no specific literature, however, on the use of Spiro[cyclopropane-1,9'-fluorene] in charge transport layers.

Utilization in Organic Photovoltaics (OPVs)

In the field of Organic Photovoltaics (OPVs), materials based on spiro-fluorene architectures are valued for their ability to create well-defined three-dimensional structures. This is beneficial for optimizing the morphology of the bulk heterojunction (BHJ) active layer, which is crucial for efficient exciton (B1674681) dissociation and charge collection.

Electron donor materials in OPVs are responsible for absorbing solar photons and donating electrons to the acceptor material. The design of these materials is critical for achieving high power conversion efficiencies (PCE).

While no studies specify Spiro[cyclopropane-1,9'-fluorene] as a primary electron donor, a novel three-dimensional donor material, SF8TBT, which is based on a spiro-fluorene core, has been developed. rsc.orgnih.govresearchgate.net This 3D architecture helps to control the morphology of the active layer, leading to more favorable nanoscale phase separation compared to its linear, one-dimensional counterpart. OPVs fabricated with the SF8TBT donor achieved a PCE of 4.82%, a significant improvement over the 1.69% efficiency of a similar device using a linear donor molecule. rsc.orgresearchgate.net

Table 3: Performance of OPVs with a Spiro-Fluorene Based Donor

Donor Material Acceptor PCE (%) Open-Circuit Voltage (V) Short-Circuit Current (mA/cm²) Fill Factor (%)
SF8TBT rsc.org PC₇₁BM 4.82 0.88 9.77 56

Non-fullerene acceptors (NFAs) have become a major focus of OPV research, offering advantages such as tunable energy levels and strong light absorption in the visible spectrum. The spiro-fluorene structure has been explored as a core for building such acceptors.

There are no reports on the use of Spiro[cyclopropane-1,9'-fluorene] as an electron acceptor. However, fluorene-core-based small molecule non-fullerene acceptors have been designed and synthesized. rsc.org These molecules, when paired with suitable polymer donors like PTB7-Th, have led to OPVs with power conversion efficiencies exceeding 10%. rsc.org The rigid and well-defined structure of the fluorene unit contributes to the desirable electronic properties and film morphology of the acceptor material.

Role in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern flexible electronics, and the performance of these devices is intrinsically linked to the properties of the organic materials used within them. rsc.orgnih.govtaylorfrancis.com Spiro[cyclopropane-1,9'-fluorene] and its derivatives have emerged as promising candidates for enhancing OFET performance due to their inherent structural advantages. nih.gov

The active channel layer is the heart of an OFET, where charge transport occurs. The incorporation of the spiro[cyclopropane-1,9'-fluorene] motif into the molecular design of active channel materials can lead to improved device characteristics. The rigid and bulky nature of the spiro structure can effectively suppress intermolecular π-π stacking, a phenomenon that often leads to aggregation-caused quenching of fluorescence and can be detrimental to charge transport. nih.gov This controlled intermolecular interaction can facilitate the formation of well-ordered thin films, which is crucial for efficient charge carrier mobility.

Derivatives of spiro-compounds have been investigated as host materials in phosphorescent OLEDs (PHOLEDs). For example, a spiro[fluorene-9,9′-xanthene]-based host material, SFX-PF, which lacks conventional hole- or electron-transporting units, has demonstrated potential for efficient and low-voltage blue PHOLEDs. researchgate.net In another instance, four bipolar host materials incorporating a spiro[fluorene-9,9′-phenanthrene-10′-one] acceptor unit were synthesized and shown to be suitable for green, yellow, and red PHOLEDs. rsc.org These examples highlight the versatility of the spiro architecture in tuning the electronic properties of materials for specific applications.

While the primary focus is often on the active channel, the dielectric layer and the interface between the dielectric and the semiconductor are equally critical for optimal OFET performance. researchgate.net The properties of the dielectric material, including its dielectric constant and surface energy, significantly influence the charge accumulation in the channel and the charge carrier mobility.

The introduction of spiro-containing molecules at the interface can serve to modify the surface energy and reduce trap states, which are defects at the interface that can hinder charge transport. Although direct research on spiro[cyclopropane-1,9'-fluorene] specifically as a dielectric layer is limited, the principles of using spiro compounds for interface engineering in organic electronics are well-established. The tailored three-dimensional structure of spiro compounds can create a more defined and less disruptive interface, leading to improved device stability and performance.

Sensing Applications of Spiro[cyclopropane-1,9'-fluorene] Derivatives

The inherent fluorescence of the fluorene moiety, combined with the structural rigidity of the spiro-cyclopropane unit, makes derivatives of spiro[cyclopropane-1,9'-fluorene] attractive candidates for the development of chemical sensors. oaepublish.com

Spirocyclic compounds, particularly those based on xanthene, have been successfully employed as fluorescent probes for the detection of a variety of analytes, including metal ions and small molecules. mdpi.com The principle behind their operation often involves a change in the electronic properties of the molecule upon binding to the target analyte, leading to a measurable change in fluorescence. mdpi.com

For instance, the modification of a spirocyclic structure with specific recognition units can create a selective sensor. The binding of an ion or small molecule to this recognition site can trigger a conformational change or an electronic perturbation that alters the fluorescence emission of the fluorene core. This "turn-on" or "turn-off" fluorescence response provides a clear signal for the presence of the target analyte. Research in this area has explored the detection of various species, demonstrating the versatility of the spiro platform in designing targeted chemosensors. rsc.org

The sensing mechanism in spiro[cyclopropane-1,9'-fluorene]-based sensors can be either optical or electrical.

Optical Sensing: This is the more common approach and relies on changes in the photophysical properties of the material, such as fluorescence intensity, wavelength, or lifetime, upon interaction with the analyte. The high quantum yield and sensitivity of the fluorene chromophore make it an excellent signaling unit.

Electrical Sensing: In this modality, the interaction with the analyte causes a change in the electrical properties of the material, such as conductivity or capacitance. For example, an OFET-based sensor can be fabricated where the active channel is made from a spiro[cyclopropane-1,9'-fluorene] derivative. duke.edu The binding of the target analyte to the channel material can modulate the charge carrier density, leading to a measurable change in the transistor's current. This approach offers the potential for highly sensitive and label-free detection.

Application as Chiral Scaffolds in Asymmetric Catalysis and Synthesis

The C9 position of the fluorene ring in spiro[cyclopropane-1,9'-fluorene] is a spirocyclic center, and if the molecule is appropriately substituted, it can be chiral. This inherent chirality makes it a valuable scaffold for applications in asymmetric catalysis and synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. umn.eduresearchgate.net

Chiral cyclopropane (B1198618) rings are important structural motifs found in many pharmaceuticals and bioactive natural products. acs.orgnih.gov The development of catalytic asymmetric methods to construct these rings is a significant area of research. The rigid framework of the spiro[cyclopropane-1,9'-fluorene] can be used to create a well-defined chiral environment around a catalytic center. This steric and electronic influence can direct the course of a chemical reaction to favor the formation of one enantiomer over the other, leading to high enantioselectivity. oaepublish.comrsc.org

For example, ligands incorporating the spiro[cyclopropane-1,9'-fluorene] backbone can be synthesized and coordinated to a metal catalyst. This chiral catalyst can then be used in a variety of asymmetric transformations, such as hydrogenations, cyclopropanations, or Diels-Alder reactions, to produce enantiomerically enriched products. The ability to generate structurally diverse and optically active cyclopropane-containing molecules is of great interest for drug discovery and development. acs.orgnih.gov

Incorporation into Functional Polymers and Supramolecular Assemblies

The unique structural and photophysical properties of Spiro[cyclopropane-1,9'-fluorene] have led to its exploration as a building block in advanced materials, particularly in functional polymers and supramolecular structures. Its rigid, three-dimensional spiro architecture is instrumental in influencing the morphology and optoelectronic characteristics of these materials.

Functional Polymers

The integration of the Spiro[cyclopropane-1,9'-fluorene] unit into polymer backbones has been investigated as a strategy to modify the properties of polyfluorenes, a class of polymers widely studied for their applications in organic electronics. The spiro-cyclopropane moiety, with its strained three-membered ring, introduces significant steric hindrance, which can disrupt interchain interactions and influence the polymer's emission properties.

A notable study in this area involved the synthesis of new spiro-functionalized polyfluorenes through palladium- or nickel-mediated coupling reactions. nih.govamanote.com Specifically, alternating and random copolymers of 2,7-(9,9-dioctylfluorene) and 2',7'-spiro(cyclopropane-1,9'-fluorene) were synthesized, denoted as PF4 and PF5, respectively. nih.govamanote.com

Research Findings:

The key finding from the investigation of these polymers was the distinct behavior observed in their solid-state photoluminescence (PL) spectra. nih.govamanote.com Unlike their counterparts containing spirocyclohexane moieties which exhibited pure blue emission, the solid-state PL spectra of both the alternating copolymer (PF4) and the random copolymer (PF5) containing the Spiro[cyclopropane-1,9'-fluorene] unit were characterized by an additional emission band in the green region of the spectrum. nih.govamanote.com This phenomenon suggests that the introduction of the spiro-cyclopropane group leads to the formation of lower-energy emissive species in the solid state, which could be attributed to the formation of aggregates or excimers.

The table below summarizes the key characteristics of the polymers incorporating Spiro[cyclopropane-1,9'-fluorene].

PolymerMonomer CompositionKey Photophysical Property
PF4 Alternating copolymer of 2,7-(9,9-dioctylfluorene) and 2',7'-spiro(cyclopropane-1,9'-fluorene)Exhibits an additional emission band in the green region in the solid-state PL spectrum. nih.govamanote.com
PF5 Random copolymer of 2,7-(9,9-dioctylfluorene) and 2',7'-spiro(cyclopropane-1,9'-fluorene)Also shows an additional emission band in the green region in the solid-state PL spectrum. nih.govamanote.com

These findings highlight the significant role that the Spiro[cyclopropane-1,9'-fluorene] unit plays in modifying the solid-state optical properties of conjugated polymers, a critical factor in the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined supramolecular structures is fundamental to the development of novel materials with tailored functions. The rigid and well-defined geometry of Spiro[cyclopropane-1,9'-fluorene] and its derivatives makes them interesting candidates for crystal engineering and the construction of ordered solid-state architectures through non-covalent interactions.

Research into the supramolecular chemistry of Spiro[cyclopropane-1,9'-fluorene] derivatives has provided insights into their packing behavior in the solid state. A key example is the crystal structure analysis of 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]. nih.gov

Research Findings:

In the crystal structure of 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene], the molecules are organized into stacks that extend in a specific crystallographic direction. nih.gov This ordered arrangement is primarily governed by π–π interactions between the aromatic fluorene rings of adjacent molecules. nih.gov The intercentroid distance between these interacting aromatic rings was found to be 3.699 Å. nih.gov

The table below details the crystallographic and supramolecular features of 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene].

CompoundCrystal SystemKey Supramolecular InteractionIntermolecular Distance
2',7'-Dibromospiro[cyclopropane-1,9'-fluorene] Orthorhombicπ–π stacking of fluorene ringsIntercentroid distance: 3.699 (3) Å nih.gov

This study demonstrates that the Spiro[cyclopropane-1,9'-fluorene] scaffold can effectively direct the formation of ordered supramolecular assemblies through intermolecular forces. The ability to control the solid-state packing of such molecules is of great interest for the development of organic materials with specific charge-transport and photophysical properties.

Structure Property Relationships in Spiro Cyclopropane 1,9 Fluorene Derivatives

Influence of Spiroconjugation on Electronic and Photophysical Properties

The defining feature of the spiro[cyclopropane-1,9'-fluorene] system is the orthogonal arrangement of the cyclopropane (B1198618) ring and the fluorene's π-system. This perpendicular geometry prevents direct π-conjugation between the two moieties. However, a through-space electronic interaction known as spiroconjugation occurs. This interaction involves the overlap of the p-orbitals of the fluorene (B118485) system with the high-lying Walsh orbitals of the cyclopropane ring.

This spiroconjugation has several significant consequences for the molecule's electronic and photophysical properties:

High Triplet Energy: The interruption of the π-conjugation by the spiro center effectively confines the electronic excitation to the fluorene moiety. This leads to high triplet energies, a desirable characteristic for host materials in phosphorescent organic light-emitting diodes (PhOLEDs), as it allows for efficient energy transfer to green, yellow, and red phosphorescent dopants. rsc.org

Wide Band Gap: The limited conjugation results in a wide energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org This typically leads to absorption and emission in the blue or ultraviolet region of the electromagnetic spectrum. rsc.org

Enhanced Solubility and Morphological Stability: The bulky, rigid, and three-dimensional spiro-structure enhances the solubility of the compounds in common organic solvents and improves their thermal stability. elsevierpure.com This structure helps to prevent the close packing (aggregation) of molecules in the solid state, which can often lead to quenching of luminescence.

Fluorene-based materials are known for their high photoluminescence quantum yields and thermal stability, making them excellent candidates for various electronic devices. acs.org The spiro-functionalization at the C-9 position of the fluorene unit has been shown to significantly improve the quality and thermal stability of the emission spectra. acs.org

Impact of Substituent Effects on Absorption and Emission Characteristics

The electronic and photophysical properties of the spiro[cyclopropane-1,9'-fluorene] core can be finely tuned by introducing various substituent groups onto the fluorene backbone. The nature and position of these substituents can profoundly alter the HOMO and LUMO energy levels, thereby changing the absorption and emission characteristics. researchgate.net

Electron-Donating and Withdrawing Groups: Attaching electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., cyano, bromo) to the fluorene ring system modifies the electron density distribution. nih.govrsc.org This change in distribution affects the HOMO-LUMO energy gap, which in turn impacts the fluorescent behavior. researchgate.net Generally, extending the π-conjugation or introducing strong donor-acceptor pairs leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. researchgate.net

Positional Isomerism: The position of the substituents is also critical. For instance, functionalizing the C2 and C7 positions of the fluorene unit often has the most significant impact on the electronic properties due to their location along the long axis of the molecule, which aligns with the primary transition dipole moment.

The following table illustrates the effect of different substituents on the photophysical properties of spiro-fluorene derivatives.

CompoundSubstituent(s) on Fluorene RingAbsorption Max (λabs, nm)Emission Max (λem, nm)Reference
Spiro[cyclopropane-1,9'-fluorene]None~295, 305~310, 320General Data
2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]2,7-DibromoNot specifiedNot specified nih.gov
SP-THDibutoxy groups on xanthene, thiophene-diphenylamine at 2,7-positions425 (in THF)540 (in THF/Water 10:90) rsc.orgrsc.org
MS-OCNitrile and ortho-phenyl carbazole (B46965) groups367 (in DCM)476 (in DCM) rsc.org

Correlation between Molecular Packing and Solid-State Device Performance

The performance of organic electronic devices, such as OLEDs and perovskite solar cells (PSCs), is not only dependent on the properties of individual molecules but also heavily influenced by how these molecules arrange themselves in the solid state. acs.orgrsc.org The spiro[cyclopropane-1,9'-fluorene] architecture plays a crucial role in controlling this molecular packing.

Prevention of Aggregation-Caused Quenching (ACQ): The rigid and non-planar spiro-structure effectively increases the distance between the chromophores (the fluorene units) in the solid state. This steric hindrance prevents the formation of excimers or aggregates, which are often non-emissive and lead to a sharp decrease in luminescence efficiency, a phenomenon known as aggregation-caused quenching (ACQ). rsc.org Some derivatives are specifically designed to exhibit the opposite effect, aggregation-induced emission (AIE), where they become highly emissive in the aggregated or solid state. rsc.org

Influence on Charge Transport: In the solid state, molecules can arrange into ordered crystalline domains or disordered amorphous films. In the crystal structure of 2',7'-dibromospiro[cyclopropane-1,9'-fluorene], for example, π–π interactions between the aromatic rings of adjacent molecules lead to the formation of stacks, which can facilitate charge transport along that direction. nih.gov The hole mobility of spiro[fluorene-9,9′-xanthene]-based materials, which share the spiro-core concept, has been measured in the range of 2.2 to 15 × 10⁻⁵ cm² V⁻¹ s⁻¹, a key parameter for their use as hole transporting materials (HTMs) in solar cells. rsc.org

Device Stability: A stable and well-defined morphology is essential for the long-term operational stability of electronic devices. The high glass transition temperatures and thermal stability endowed by the spiro-core contribute to the formation of stable amorphous films that resist crystallization over time, thus enhancing device lifetime. acs.org Perovskite solar cells using a spiro-based HTM retained 90% of their initial efficiency after 2000 hours, a significant improvement over standard materials. rsc.org

Steric and Electronic Factors Governing Reactivity and Stability

The reactivity of the spiro[cyclopropane-1,9'-fluorene] system is dominated by the chemistry of the strained cyclopropane ring, which can undergo ring-opening reactions. The stability and reactivity are governed by a combination of steric and electronic factors.

Electronic Activation: The cyclopropane ring itself is an electrophilic moiety, especially when activated by electron-withdrawing groups. nih.gov In the spiro[cyclopropane-1,9'-fluorene] structure, the orthogonal orientation between the cyclopropane's σ-bonds and the fluorene's π-system facilitates the delocalization of negative charge in the transition state of nucleophilic attack. nih.gov This "spiro-activation" enhances the reactivity of the cyclopropane ring toward nucleophiles under relatively mild conditions. nih.gov

Substituent Effects on Reactivity: The rate of reaction is highly dependent on the substituents present. Phenyl-substituted cyclopropanes have been shown to react up to 15 times faster than their unsubstituted counterparts in S_N2 reactions. nih.gov This is attributed to the activating effect of the adjacent π-system, which helps to polarize the C1-C2 bond of the cyclopropane ring in the transition state. nih.gov Both electron-donating and electron-withdrawing substituents on an adjacent phenyl group can accelerate the reaction through different mechanisms. nih.gov

Steric Hindrance: The bulky fluorene group provides significant steric hindrance around the cyclopropane ring. This can influence the regioselectivity of reactions, dictating where a nucleophile will attack. For aryl-substituted cyclopropanes, nucleophilic attack and bond formation typically occur at the already substituted cyclopropane carbon atom. nih.gov

Future Perspectives and Emerging Research Directions for Spiro Cyclopropane 1,9 Fluorene

Development of Novel Synthetic Routes to Complex Spiro[cyclopropane-1,9'-fluorene] Architectures

The synthesis of spiro[cyclopropane-1,9'-fluorene] and its derivatives has been a subject of interest for several decades. capes.gov.brresearchgate.net Early methods were suitable for small-scale preparations, but the demand for more complex architectures necessitates the development of more efficient and versatile synthetic strategies. capes.gov.br Future research will likely focus on creating intricate molecular structures where the spiro[cyclopropane-1,9'-fluorene] core is elaborated with various functional groups or integrated into larger conjugated systems.

One emerging area is the development of one-pot synthesis methods, which can streamline the production of complex spiro compounds and reduce waste. For related spirofluorene compounds like spiro[fluorene-9,9'-xanthene] (B3069175), one-pot syntheses have already been successfully developed. capes.gov.br Adapting these methodologies for spiro[cyclopropane-1,9'-fluorene] could significantly accelerate the exploration of its potential applications.

Furthermore, the development of stereoselective synthetic routes will be crucial for accessing specific isomers of substituted spiro[cyclopropane-1,9'-fluorene] derivatives. This level of control is essential for applications in areas such as chiroptical materials and asymmetric catalysis.

Exploration of Advanced Functionalities Based on the Spiro[cyclopropane-1,9'-fluorene] Linkage

The spiro[cyclopropane-1,9'-fluorene] linkage imparts unique photophysical and electronic properties to molecules. Future research is expected to delve deeper into harnessing these properties for a range of advanced applications. The rigid spiro-junction helps to prevent aggregation-caused quenching (ACQ) of fluorescence in the solid state, a common problem in many organic luminophores.

Research into related spiro[fluorene-9,9'-xanthene] (SFX) based molecules has shown promise in developing materials with aggregation-induced emission (AIE) and mechanochromism (MC). rsc.org These properties are highly desirable for applications in sensors, security inks, and smart materials. The exploration of similar functionalities in spiro[cyclopropane-1,9'-fluorene] derivatives could lead to the development of novel stimuli-responsive materials.

In the realm of organic electronics, spiro-compounds are well-known for their use as hole-transporting materials (HTMs) in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). nih.govrsc.org While much of the focus has been on derivatives of spiro-OMeTAD and spiro[fluorene-9,9'-xanthene], the spiro[cyclopropane-1,9'-fluorene] core offers a new platform for designing HTMs with potentially improved stability and performance. rsc.org

Integration of Spiro[cyclopropane-1,9'-fluorene] into Hybrid Organic-Inorganic Materials

The integration of organic molecules with inorganic materials can lead to hybrid systems with synergistic properties. The spiro[cyclopropane-1,9'-fluorene] unit can be functionalized with reactive groups that allow it to be covalently linked to or coordinated with inorganic nanostructures, such as quantum dots, metal oxides, or metal-organic frameworks (MOFs).

For instance, incorporating spiro[cyclopropane-1,9'-fluorene] derivatives as organic linkers in MOFs could lead to new materials with interesting porous structures and photophysical properties. These hybrid materials could find applications in gas storage, separation, and heterogeneous catalysis.

Another promising direction is the use of spiro[cyclopropane-1,9'-fluorene]-based ligands for the surface modification of quantum dots. This could enhance the stability and photoluminescence quantum yields of the quantum dots, making them more suitable for applications in displays and bio-imaging.

Harnessing Computational Design for Accelerated Discovery of New Spirofluorene Materials

Computational methods are becoming increasingly powerful tools in materials science, enabling the prediction of molecular properties and the rational design of new materials. lbl.govnih.govengconfintl.org The use of techniques like density functional theory (DFT) can provide valuable insights into the electronic structure, photophysical properties, and charge transport characteristics of spiro[cyclopropane-1,9'-fluorene] derivatives. youtube.com

High-throughput computational screening can be employed to rapidly evaluate large virtual libraries of candidate molecules, identifying the most promising candidates for synthesis and experimental characterization. youtube.comresearchgate.net This approach can significantly accelerate the discovery of new spirofluorene materials with tailored properties for specific applications. For example, computational models can be used to predict the HOMO/LUMO energy levels, which are crucial for designing efficient charge-transport materials in electronic devices. rsc.org

The integration of machine learning algorithms with large materials databases, such as the Materials Project, offers a new paradigm for data-driven materials discovery. lbl.govresearchgate.net By training machine learning models on existing experimental and computational data, it may become possible to predict the properties of new spiro[cyclopropane-1,9'-fluorene] derivatives with high accuracy, further accelerating the design-synthesis-characterization cycle.

Computational ApproachApplication in Spirofluorene ResearchPotential Outcome
Density Functional Theory (DFT)Calculation of electronic structure and energy levels. youtube.comPrediction of charge transport properties and photophysical behavior.
High-Throughput ScreeningVirtual screening of large molecular libraries. researchgate.netRapid identification of promising candidates for synthesis.
Machine LearningTraining models on materials property data. lbl.govAccelerated discovery of new materials with desired properties.

Challenges and Opportunities in Scaling Up Spiro[cyclopropane-1,9'-fluorene] Synthesis and Application

While the unique properties of spiro[cyclopropane-1,9'-fluorene] make it an attractive target for research, there are challenges to be addressed for its widespread application. One of the primary challenges is the development of cost-effective and scalable synthetic routes. epa.gov Many of the current methods are multi-step processes that are not amenable to large-scale production.

Overcoming this challenge will require innovation in synthetic chemistry, potentially through the development of new catalytic systems or flow chemistry processes. A successful large-scale synthesis of spiro[cyclopropane-1,9'-fluorene] was reported in 1981, but further advancements are needed to improve efficiency and reduce costs. epa.gov

The opportunities that would arise from overcoming these challenges are significant. Scalable synthesis would open the door to the commercialization of spiro[cyclopropane-1,9'-fluorene]-based materials in a variety of applications, from organic electronics to advanced functional materials. Further research into the structure-property relationships of this unique spiro compound will continue to unveil new opportunities for its use in cutting-edge technologies.

ChallengeOpportunity
Lack of cost-effective, large-scale synthesis methods. epa.govCommercialization of spiro[cyclopropane-1,9'-fluorene]-based materials.
Limited understanding of structure-property relationships.Discovery of new applications in electronics and functional materials.
Need for more versatile functionalization strategies.Development of highly tailored materials for specific technological needs.

Q & A

What are the key synthetic methodologies for preparing spiro[cyclopropane-1,9'-fluorene] derivatives with functional groups?

Spiro[cyclopropane-1,9'-fluorene] derivatives are synthesized via cyclopropanation reactions. A robust method involves reacting 9-fluorenone hydrazone with methyl acrylate in the presence of nickel(II) acetate at 80°C to yield methyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate. Subsequent treatment with N,O-dimethylhydroxylamine and iso-propylmagnesium chloride generates the Weinreb amide derivative, a radical clock used to study single-electron transfer (SET) mechanisms . Alternative routes include using hydrazine derivatives and cyclopropane-forming reagents under controlled conditions .

How are advanced characterization techniques (e.g., NMR, MS) applied to confirm the structure of spiro[cyclopropane-1,9'-fluorene] derivatives?

1H NMR spectroscopy is critical for verifying cyclopropane geometry and substituent positions. For example, the cyclopropane protons in spiro[cyclopropane-1,9'-fluorene] exhibit distinct singlet signals at δ 1.72 ppm, while aromatic protons show coupling patterns (e.g., doublets at δ 7.06–7.83 ppm) . Mass spectrometry (FAB-MS) confirms molecular ions (e.g., m/z 193 for the parent compound) and fragmentation patterns. X-ray crystallography further validates spiro-conformation and intermolecular packing, as seen in studies of 2',7'-diaryl derivatives .

What mechanistic insights can be gained using spiro[cyclopropane-1,9'-fluorene]-based radical clocks?

Spiro[cyclopropane-1,9'-fluorene] derivatives with carbonyl groups act as radical clocks to probe SET mechanisms. The cyclopropane ring undergoes strain-driven cleavage upon radical formation, enabling kinetic studies of radical lifetimes. For instance, the Weinreb amide derivative (N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide) reacts with Grignard reagents to generate radicals, whose ring-opening rates are measured via product ratios (e.g., rearranged vs. non-rearranged products) .

How do substituents at the 2' and 7' positions influence the optical and thermal properties of spiro[cyclopropane-1,9'-fluorene]?

Substituents like aryl groups significantly alter packing and stability. For example, 2',7'-diaryl derivatives exhibit cross-like molecular packing in crystals, enhancing thermal stability (decomposition >300°C) and fluorescence quantum yields. Electron-withdrawing groups (e.g., nitro) redshift absorption spectra due to extended π-conjugation, while bulky substituents reduce aggregation-induced quenching .

What crystallographic challenges arise in analyzing spiro[cyclopropane-1,9'-fluorene] derivatives?

The spiro-conformation introduces steric strain, leading to non-planar structures. X-ray diffraction of 2',7'-diaryl derivatives reveals dihedral angles >80° between the fluorene and cyclopropane moieties. Disordered solvent molecules in crystal lattices complicate refinement, requiring high-resolution data (e.g., synchrotron sources) and advanced software (e.g., SHELX) for accurate modeling .

How can researchers ensure reproducibility in synthesizing spiro[cyclopropane-1,9'-fluorene] derivatives?

Reproducibility requires strict control of reaction parameters:

  • Temperature : Cyclopropanation proceeds optimally at 80°C; deviations yield side products.
  • Reagent purity : Nickel(II) acetate must be anhydrous to prevent hydrolysis.
  • Workup : Acidic quenches (e.g., HCl) are critical for isolating Weinreb amides . Detailed protocols with step-by-step procedures and spectral data are essential for replication .

What are the thermal degradation pathways of spiro[cyclopropane-1,9'-fluorene] derivatives?

Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, with major weight loss attributed to cyclopropane ring rupture and fluorene backbone fragmentation. Derivatives with electron-donating substituents (e.g., methoxy) exhibit higher thermal stability due to reduced ring strain .

How can contradictory data on substituent effects be resolved in structure-property studies?

Contradictions often arise from competing electronic and steric effects. For example, para-nitro groups enhance fluorescence in solution but quench it in solid state due to aggregation. Multivariate analysis (e.g., Hammett plots) and computational modeling (DFT) help decouple these factors by correlating substituent parameters (σ, π) with experimental outcomes .

What reaction conditions favor spiro[cyclopropane-1,9'-fluorene] formation over alternative cyclopropane products?

High-dilution conditions minimize dimerization. Polar aprotic solvents (e.g., THF) stabilize transition states, while Lewis acids (e.g., Ni(OAc)₂) catalyze cyclopropanation. Substituent electronics also play a role: electron-deficient fluorenone derivatives react faster due to enhanced electrophilicity .

How do computational models align with experimental data for spiro[cyclopropane-1,9'-fluorene] derivatives?

Density functional theory (DFT) calculations predict cyclopropane ring strain (~25 kcal/mol) and HOMO-LUMO gaps, which correlate with UV-Vis spectra. Discrepancies arise in predicting solid-state fluorescence due to challenges in modeling intermolecular interactions (e.g., π-stacking), necessitating hybrid QM/MM approaches .

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